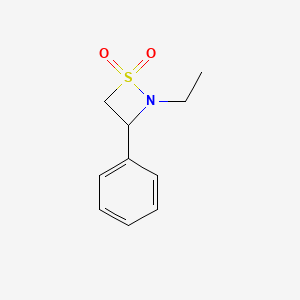![molecular formula C8H13NO B14365200 N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 91738-02-2](/img/no-structure.png)
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylbicyclo[221]heptan-2-ylidene)hydroxylamine is a chemical compound known for its unique bicyclic structure This compound is part of a class of organic molecules that feature a bicyclo[221]heptane framework, which is a common motif in natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of a bicyclic ketone with hydroxylamine hydrochloride. One common method starts with the preparation of the oxime derivative of the ketone, followed by its conversion to the desired hydroxylamine compound. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both research and therapeutic contexts to study and manipulate biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: This compound has a similar bicyclic structure but with additional methyl groups, which can affect its reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
Uniqueness
The uniqueness of N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine lies in its combination of a bicyclic framework with a reactive hydroxylamine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
| 91738-02-2 | |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
N-(1-methyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-8-3-2-6(5-8)4-7(8)9-10/h6,10H,2-5H2,1H3 |
Clave InChI |
PXRVMQDXHZDCQO-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1)CC2=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)




![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
